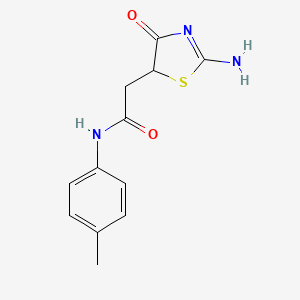

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide

Description

2-(2-Amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide is a thiazol-4-one derivative characterized by a central 1,3-thiazole ring substituted with an amino group at position 2, a ketone at position 4, and an acetamide side chain at position 3. The N-(4-methylphenyl) group introduces lipophilic and steric properties, which may influence its biological activity and pharmacokinetic profile.

Properties

IUPAC Name |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-7-2-4-8(5-3-7)14-10(16)6-9-11(17)15-12(13)18-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPILUBFPJSFHAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide typically involves the reaction of 2-aminothiazole with 4-methylphenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is in the development of antimicrobial agents. Thiazole derivatives have been shown to exhibit significant activity against a range of bacterial strains. For instance, research indicates that similar thiazole compounds can inhibit the growth of gram-positive and gram-negative bacteria, making them potential candidates for antibiotic development .

| Study | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Study A | Staphylococcus aureus | 15 | |

| Study B | Escherichia coli | 12 | |

| Study C | Pseudomonas aeruginosa | 10 |

Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For example, a recent study highlighted that thiazole derivatives could inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 25 | Induction of apoptosis | |

| A549 | 30 | Cell cycle arrest | |

| HeLa | 20 | Inhibition of proliferation |

Pesticidal Activity

The compound has shown promise in agricultural applications, particularly as a pesticide. Thiazole derivatives have been reported to possess insecticidal and fungicidal properties. A study indicated that similar thiazole-based compounds exhibited effective control over common agricultural pests and pathogens .

| Pest/Pathogen | Efficacy (%) | Application Method | Reference |

|---|---|---|---|

| Aphids | 85 | Foliar spray | |

| Fusarium spp. | 90 | Soil drench |

Polymer Synthesis

In materials science, thiazole derivatives are being explored for their potential use in polymer synthesis. The incorporation of thiazole units into polymer backbones can enhance thermal stability and mechanical properties. Research has shown that polymers derived from thiazole compounds exhibit improved performance in various applications, including coatings and adhesives .

Case Study: Thiazole-Based Polymers

A recent study synthesized a series of thiazole-containing copolymers and evaluated their properties:

Mechanism of Action

The mechanism of action of 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide would depend on its specific biological activity. Generally, thiazole derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationships (SAR): The 4-methylphenyl moiety emerges as a critical pharmacophore for antiproliferative activity in thiazole/thiazolidinone derivatives . Replacing it with bulkier groups (e.g., 4-bromophenyl in 9c ) may sterically hinder target binding.

- Synthetic Challenges : Tautomerism in related compounds (e.g., ) complicates structural characterization, underscoring the need for advanced techniques like X-ray crystallography (using SHELXL ).

- Future Directions :

- Evaluate the target compound’s cytotoxicity against 769-P and HepG2 cell lines.

- Explore hybrid structures combining thiazol-4-one and triazole motifs (as in ) to enhance selectivity.

Biological Activity

The compound 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. Its structure includes a thiazole ring, an acetamide group, and a 4-methylphenyl moiety, which contribute to its pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H12N2O2S

- Molecular Weight : 240.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiazole ring can act as a competitive inhibitor for certain enzymes, particularly carbonic anhydrases (CAs), which are crucial in various physiological processes.

- Cellular Uptake : Studies indicate that the compound can be effectively taken up by cancer cell lines, which enhances its therapeutic efficacy.

- Apoptosis Induction : It has been shown to induce apoptosis in specific cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation.

Biological Activities

The compound exhibits a range of biological activities:

Antitumor Activity

Research has shown that derivatives of thiazole compounds can exhibit significant antitumor effects. For instance:

- Case Study : A related thiazole derivative demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxicity .

- The presence of the thiazole moiety is essential for enhancing cytotoxic activity against tumors.

Antimicrobial Properties

Thiazole derivatives have been reported to possess antimicrobial activities:

- Mechanism : They interfere with bacterial growth by inhibiting critical enzymes involved in metabolic pathways.

Carbonic Anhydrase Inhibition

The compound has shown selective inhibition towards carbonic anhydrase IX (CA IX), which is overexpressed in many tumors:

- Study Findings : It displayed IC50 values between 10.93–25.06 nM for CA IX and 1.55–3.92 μM for CA II, highlighting its selectivity .

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide?

- Methodological Answer : Synthesis requires multi-step protocols involving thiazole ring formation and acetamide coupling. Key parameters include temperature control (e.g., 60–80°C for cyclization), pH adjustment (neutral to slightly acidic for amine activation), and solvents like dichloromethane or ethanol. Catalysts such as triethylamine may enhance yields. Purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% recommended for biological assays). Mass Spectrometry (MS) validates molecular weight, and Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer : Initial screens include antimicrobial disk diffusion assays, cytotoxicity testing (MTT assay on cancer cell lines), and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves (IC₅₀/EC₅₀ values) and positive controls (e.g., doxorubicin for cytotoxicity) establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : Systematic modification of substituents (e.g., 4-methylphenyl group, thiazole amino position) followed by in vitro testing identifies critical pharmacophores. Computational tools (e.g., molecular docking with AutoDock Vina) predict binding modes to targets like kinases or DNA repair enzymes. Comparative analysis with analogs (e.g., 4-chlorophenyl or methoxy derivatives) highlights steric/electronic effects .

Q. How should researchers address contradictions in reported reaction yields or bioactivity data?

- Methodological Answer : Discrepancies often arise from subtle variations in reaction conditions (e.g., solvent purity, catalyst loading) or assay protocols (e.g., cell line specificity). Reproducibility requires strict adherence to documented procedures and validation via orthogonal methods (e.g., LC-MS for yield quantification, multiple cell lines for bioactivity). Statistical analysis (e.g., ANOVA) identifies significant outliers .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Proteomic profiling (e.g., SILAC labeling) identifies protein targets, while CRISPR-Cas9 knockout screens validate pathway dependencies. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity to purified targets. In vivo pharmacokinetics (PK) studies in rodent models assess bioavailability and metabolite profiling .

Q. How do electronic and steric effects of substituents influence its chemical reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model electronic properties (HOMO/LUMO energies) and predict reactivity sites. Experimental validation includes kinetic studies under varying conditions (e.g., polar vs. nonpolar solvents) and X-ray crystallography to resolve steric clashes in crystal lattices .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer : Stability assays (pH 2–10 buffers, 37°C) identify degradation pathways (e.g., hydrolysis of the acetamide bond). Prodrug approaches (e.g., esterification of the 4-oxo group) or formulation with cyclodextrins enhance solubility and half-life. Accelerated stability testing (40°C/75% RH) guides storage recommendations .

Q. How can metabolic pathways and toxicity profiles be systematically evaluated?

- Methodological Answer : In vitro metabolism studies using liver microsomes identify primary metabolites (CYP450-mediated oxidation). Ames test for mutagenicity and hERG channel inhibition assays predict cardiotoxicity. Zebrafish or murine models assess acute toxicity (LD₅₀) and organ-specific effects (histopathology) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.